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Compound of Interest

Compound Name: Siremadlin

Cat. No.: B612089 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-phase clinical trial results for

Siremadlin (HDM201), a selective inhibitor of the p53-MDM2 interaction. The data presented is

primarily from the first-in-human, Phase I dose-escalation and expansion study

(NCT02143635) in patients with advanced wild-type TP53 solid tumors and acute leukemia.[1]

[2]

Core Mechanism of Action
Siremadlin is an orally bioavailable small molecule that inhibits the interaction between the

MDM2 protein and the tumor suppressor protein p53.[3][4] MDM2 is a primary negative

regulator of p53, targeting it for proteasomal degradation.[1][5] By blocking this interaction,

Siremadlin stabilizes p53, leading to the activation of p53-mediated pathways that can induce

cell-cycle arrest, apoptosis, and senescence in cancer cells with wild-type TP53.[3][5]

Signaling Pathway
The following diagram illustrates the mechanism of action of Siremadlin in restoring p53

function.
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Caption: Siremadlin inhibits MDM2, leading to p53 activation and tumor suppression.

Quantitative Data Summary
The following tables summarize the key quantitative data from the NCT02143635 clinical trial.

Table 1: Patient Demographics and Baseline
Characteristics
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Characteristic Solid Tumors (n=115)
Hematologic Malignancies
(n=93)

Median Age, years (range) 60 (21-82) 64 (29-86)

ECOG Performance Status 0-

1, n (%)
97 (84) 78 (84)

Tumor Types, n (%)

Sarcoma 35 (30) -

Colorectal Cancer 14 (12) -

Breast Cancer 10 (9) -

Acute Myeloid Leukemia

(AML)
- 91 (98)

Acute Lymphoblastic Leukemia

(ALL)
- 2 (2)

Data derived from the first-in-

human Phase I study.[1][2]

Table 2: Dosing Regimens and Recommended Doses for
Expansion (RDEs)
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Regimen
Dosing
Schedule

Patient
Population

Dose Range
Explored

Recommended
Dose for
Expansion
(RDE)

1A
Day 1 of a 21-

day cycle

Solid Tumors &

Hematologic
12.5–350 mg

250 mg

(Hematologic)

1B
Days 1 and 8 of

a 28-day cycle

Solid Tumors &

Hematologic
120–200 mg

120 mg (Solid &

Hematologic)

2A
Days 1–14 of a

28-day cycle

Solid Tumors &

Hematologic
1–20 mg Not Determined

2C
Days 1–7 of a

28-day cycle

Solid Tumors &

Hematologic
15–45 mg

45 mg

(Hematologic)

Data from the

dose-escalation

phase of the

NCT02143635

trial.[1][6]

Table 3: Preliminary Efficacy - Overall Response Rates
(ORR) at RDEs
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Patient Population Regimen ORR (95% CI)

Solid Tumors 1B (120 mg) 10.3% (2.2–27.4)

Acute Myeloid Leukemia

(AML)
1A (250 mg) 20.0% (4.3–48.1)

Acute Myeloid Leukemia

(AML)
1B (120 mg) 4.2% (0.1–21.1)

Acute Myeloid Leukemia

(AML)
2C (45 mg) 22.2% (8.6–42.3)

CI: Confidence Interval.

Efficacy data based on

investigator assessment.[1][6]

[7]

Table 4: Common Grade 3/4 Treatment-Related Adverse
Events (TRAEs)
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Adverse Event Solid Tumors (n=115)
Hematologic Malignancies
(n=93)

Any Grade 3/4 TRAE 45% 71%

Thrombocytopenia 17% 34%

Neutropenia 12% 31%

Anemia 8% 20%

Febrile Neutropenia 2% 15%

Nausea 4% 1%

Vomiting 3% 1%

Tumor Lysis Syndrome 0% 24%

Data reflects the most common

Grade 3/4 TRAEs observed

across all dosing regimens.[1]

[2][6]

Experimental Protocols
Detailed experimental protocols were not fully disclosed in the primary publications. The

following descriptions are based on the information provided and standard methodologies for

clinical trials.

Patient Eligibility and TP53 Status Determination
Inclusion Criteria: Patients aged ≥18 years with an ECOG performance status of 0–2 and

histologically confirmed advanced solid or hematologic malignancies with wild-type TP53

status were enrolled.[8] Patients with solid tumors were required to have treatment-refractory

disease, while those with hematologic malignancies had relapsed/refractory or were

unsuitable for standard induction therapy.[8]

TP53 Sequencing: Wild-type TP53 status was a key inclusion criterion. While the specific

sequencing protocol was not detailed, standard practice for clinical trials involves Next-

Generation Sequencing (NGS) of DNA extracted from tumor tissue or bone marrow aspirate.
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[9][10] This analysis typically covers all coding exons of the TP53 gene to detect single

nucleotide variants and small insertions/deletions.[9]

Dose Escalation and RDE Determination
A Bayesian logistic regression model with escalation with overdose control (EWOC) was used

to guide dose escalation.[11] The primary endpoint for dose escalation was the incidence of

dose-limiting toxicities (DLTs) during the first cycle of treatment. The Recommended Dose for

Expansion (RDE) was determined by investigators and the sponsor based on the probability of

DLTs and all available safety, efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) data.

[2]

Pharmacokinetic (PK) Analysis
Sample Collection: Plasma and blood samples were collected pre-dose and at specified time

points post-dose, depending on the treatment regimen.[12]

Analytical Method: Plasma concentrations of Siremadlin were determined using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]

Parameter Derivation: PK parameters, including Cmax (maximum observed concentration)

and AUClast (area under the concentration-time curve from time 0 to the last measurable

concentration), were derived by non-compartmental analysis.[13]

Pharmacodynamic (PD) Analysis
Biomarker: Growth/differentiation factor-15 (GDF-15), a known p53 target gene, was used as

a pharmacodynamic biomarker to confirm target engagement.[1]

Methodology: Changes in GDF-15 levels in the blood from baseline were measured.[12] This

is typically performed using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). A

general ELISA protocol involves coating a microplate with a capture antibody, adding patient

samples, followed by a biotinylated detection antibody, and a streptavidin-HRP conjugate for

colorimetric detection.[14]

Clinical Response Assessment
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Solid Tumors: Tumor response was assessed according to the Response Evaluation Criteria

in Solid Tumors version 1.1 (RECIST 1.1).[1][2] This involves measuring the longest

diameter of target lesions and assessing non-target lesions and new lesions.

Acute Myeloid Leukemia (AML): Response in AML patients was evaluated based on the

International Working Group (IWG) for AML criteria.[6][15] These criteria include assessment

of bone marrow blasts, peripheral blood counts (neutrophils and platelets), and evidence of

extramedullary disease.[3][6]

Visualizations
Clinical Trial Workflow
The diagram below outlines the workflow of the first-in-human Phase I study of Siremadlin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b612089#early-phase-clinical-trial-results-for-
siremadlin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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